
Isoindole
Übersicht
Beschreibung
Isoindole, in heterocyclic chemistry, is a benzofused pyrrole . The compound is an isomer of indole and its reduced form is an isoindoline . The parent isoindole is rarely encountered in the technical literature, but substituted derivatives are useful commercially and occur naturally .
Synthesis Analysis
The parent isoindole was prepared by flash vacuum pyrolysis of an N-substituted isoindoline . N-Substituted isoindoles, which are easier to handle, can be prepared by dehydration of isoindoline-N-oxides . They also arise by myriad other methods, e.g., starting from xylylene dibromide . A Rh-catalyzed intramolecular condensation of the benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeded through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .Molecular Structure Analysis
Unlike indole, isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene . In solution, the 2H-isoindole tautomer predominates. It resembles a pyrrole more than a simple imine .Chemical Reactions Analysis
A Rh-catalyzed intramolecular condensation of the benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeded through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .Physical And Chemical Properties Analysis
Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole and its reduced form is an isoindoline . Unlike indole, isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene . In solution, the 2H-isoindole tautomer predominates .Wissenschaftliche Forschungsanwendungen
Materials Science
Isoindole has found significant applications in materials science, particularly in the development of highly fluorescent materials. BODIPY dyes containing isoindole are notable for their extensive use across various scientific fields due to their high fluorescence properties. Additionally, isoindoles are essential components of phthalocyanines, metal-containing cyclic tetramers. These tetramers can form coordination complexes with most elements in the periodic table and are used as pigments and dyes due to their intense coloration (Heugebaert, Roman, & Stevens, 2012).
Medicine and Biological Activities
In the medical field, isoindoles are crucial due to their diverse biological activities. They can be synthesized into derivatives with varied biological actions, making them relevant in medical research. However, their high reactivity makes them unstable and challenging to prepare, necessitating novel synthesis methods. These derivatives have been found to have potential pharmacological applications, such as in the development of DNA-encoded chemical libraries for drug discovery (Weintraub & Wang, 2022).
Isoindole derivatives are known for their anticancer properties. They are part of a class of biologically active heterocyclic compounds with a range of pharmacological profiles, including antimicrobial, anthelmintic, insecticidal, and thrombin inhibition activities. These properties highlight the importance of isoindole derivatives in developing potent and less toxic anticancer agents (Bhatia, 2016).
Analytical Detection
Isoindole derivatives are also instrumental in analytical detection. Their unique chemical properties enable them to be used as sensors and indicators in various analytical applications. The synthesis of isoindoles involves multiple methods, such as reactions from 2H- and 1H-isoindoles and fused isoindoles, underscoring their versatility in analytical chemistry (Nie et al., 2022).
Solar Energy Applications
In the field of solar energy, isoindole compounds play a role in the development of photovoltaic materials. Their properties are being explored to enhance the efficiency and effectiveness of solar energy systems. This application demonstrates the potential of isoindole in renewable energy technologies (Davood, Nematollahi, & Nabbi, 2008).
Optoelectronics
Isoindoles and methanoisoindoles are used in optoelectronics, particularly in the creation of fluorescent sensors and laser dyes. Their aromatic character and high reactivity make them suitable for theoretical studies and practical applications in this field (Magerramov et al., 2012).
Zukünftige Richtungen
Isoindoles units occur in phthalocyanines, an important family of dyes . Some alkaloids containing isoindole have been isolated and characterized . The future of isoindole research lies in its potential applications in the synthesis of various natural products and the development of new chemical transformations and biological applications .
Eigenschaften
IUPAC Name |
2H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMICKWLTGFITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181488 | |
| Record name | Isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindole | |
CAS RN |
270-68-8 | |
| Record name | Isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000270688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR6T8TL5NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

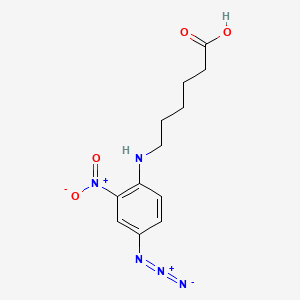
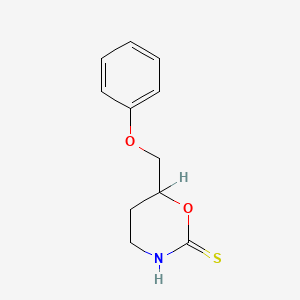
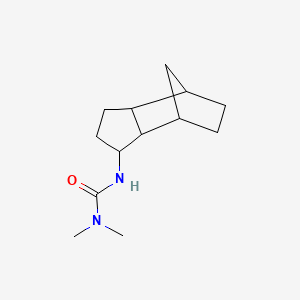
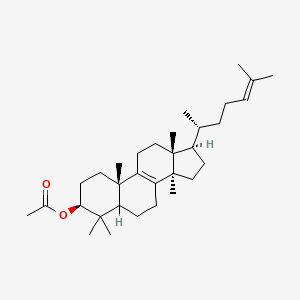
![methyl (R)-phenyl[(S)-piperidin-2-yl]acetate](/img/structure/B1230036.png)
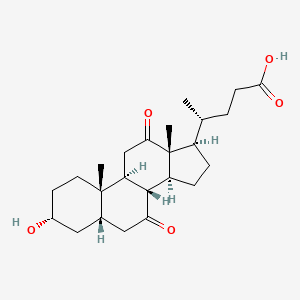
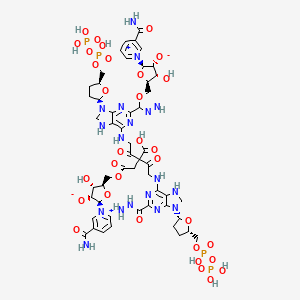
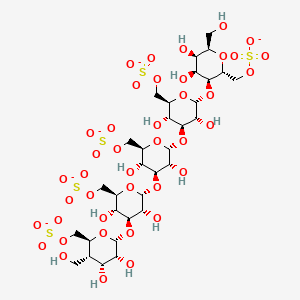
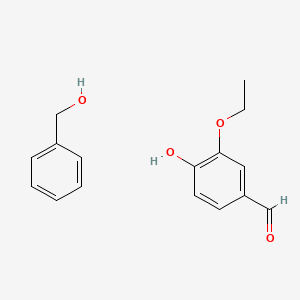
![2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1230045.png)
![N'-[2-[(6-methoxy-2-methyl-4-quinolinyl)thio]-1-oxoethyl]-2-(1-naphthalenyloxy)acetohydrazide](/img/structure/B1230046.png)
![4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide](/img/structure/B1230048.png)
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)